molecular formula C18H18O2 B7777986 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid CAS No. 7494-59-9

4-(9,10-Dihydrophenanthren-2-yl)butanoic acid

Cat. No.: B7777986
CAS No.: 7494-59-9
M. Wt: 266.3 g/mol
InChI Key: ATBNZVJRYSEKAE-UHFFFAOYSA-N
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Description

4-(9,10-Dihydrophenanthren-2-yl)butanoic acid is a synthetic organic compound with the molecular formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol . Its structure is based on the 9,10-dihydrophenanthrene scaffold, a core of significant interest in medicinal chemistry due to its diverse biological potential. While specific biological data for this exact compound is limited in the available literature, related 9,10-dihydrophenanthrene derivatives have demonstrated a range of promising research applications, suggesting a valuable area for investigation. Research on structurally similar compounds indicates that the 9,10-dihydrophenanthrene scaffold is a privileged structure in drug discovery. For instance, certain derivatives have been identified as potent, non-covalent, and non-peptidomimetic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key viral replication enzyme, showing outstanding metabolic stability suitable for potential oral administration . Other 9,10-dihydrophenanthrene derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the scaffold's utility in developing new anti-infective agents . Furthermore, natural products containing the 9,10-dihydrophenanthrene structure have been isolated from plant species like Stemona tuberosa , with some studies reporting cell proliferative effects on mouse fibroblast cells, indicating potential relevance in wound-healing research . This compound serves as a crucial building block for researchers in chemical synthesis, pharmacology, and materials science, providing a core structure for the development of novel molecular probes and therapeutic candidates.

Properties

IUPAC Name

4-(9,10-dihydrophenanthren-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c19-18(20)7-3-4-13-8-11-17-15(12-13)10-9-14-5-1-2-6-16(14)17/h1-2,5-6,8,11-12H,3-4,7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNZVJRYSEKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCCC(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322940
Record name 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid
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Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-59-9
Record name NSC402398
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Dihydrophenanthrene Formation and Transformation

Elucidation of Palladium-Catalyzed Reaction Mechanisms

A proposed mechanism for the palladium-catalyzed synthesis of 9,10-dihydrophenanthrene (B48381) derivatives involves a multi-step catalytic cycle. espublisher.comresearchgate.net The cycle is thought to initiate with the oxidative addition of a Pd(0) species to the substrate, forming a palladium(II) intermediate. espublisher.com This intermediate then coordinates with an oxygen atom, generating a subsequent intermediate species. espublisher.comresearchgate.net

A key step in this proposed pathway is a rearrangement that produces a cyclic O-Pd complex, an example of an oxo-palladium intermediate. espublisher.comresearchgate.net This cyclic complex is primed for the subsequent ring-forming step. An alternative mechanism that may be lower in energy involves an intramolecular Heck reaction pathway. espublisher.comresearchgate.net More complex domino reactions can also be employed, which proceed through steps like ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process to yield the final phenanthrene (B1679779) structure. beilstein-journals.org

Proposed Catalytic Cycle for Dihydrophenanthrene Synthesis

Step Description Intermediate Species
1 Oxidative Addition Pd(0) is oxidized to a Pd(II) intermediate.
2 Oxygen Coordination The Pd(II) intermediate coordinates with an oxygen atom.
3 Rearrangement A cyclic oxo-palladium complex is formed.
4 Ring Closure A 6π electrocyclic reaction occurs.
5 Elimination A small molecule (e.g., formaldehyde) is eliminated to yield the product.

| 6 | Reductive Elimination | The Pd(0) catalyst is regenerated. |

This table provides a generalized overview of a proposed mechanistic pathway. espublisher.comresearchgate.net

The efficiency and selectivity of palladium-catalyzed reactions for synthesizing phenanthrene and its derivatives are highly dependent on the choice of ligands and additives, such as bases. beilstein-journals.org The optimization of these components is a critical aspect of method development. For instance, in a one-pot domino reaction to form phenanthrene derivatives, various palladium sources, ligands, and bases were screened to identify the most effective combination. beilstein-journals.org

It was found that Pd(OAc)₂ was a superior catalyst compared to other sources like Pd(PPh₃)₄. beilstein-journals.org The choice of ligand also had a significant impact; while phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and tris(2-furyl)phosphine (TFP) were effective, the use of 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-PHOS) also yielded excellent results. beilstein-journals.org The base was another crucial parameter, with cesium carbonate (Cs₂CO₃) providing the highest yield compared to other bases like potassium carbonate (K₂CO₃) or cesium acetate (B1210297) (CsOAc). beilstein-journals.org

Table of Optimized Reaction Conditions for a Palladium-Catalyzed Phenanthrene Synthesis

Entry Palladium Source Ligand Base Solvent Yield (%)
1 Pd(PPh₃)₄ PPh₃ Cs₂CO₃ DMF 90
2 PdCl₂(PPh₃)₂ PPh₃ Cs₂CO₃ DMF 85
3 Pd(OAc)₂ PPh₃ Cs₂CO₃ DMF 98
4 Pd₂(dba)₃ PPh₃ Cs₂CO₃ DMF 92
5 Pd(OAc)₂ TFP Cs₂CO₃ DMF 95
6 Pd(OAc)₂ X-PHOS Cs₂CO₃ DMF 96
7 Pd(OAc)₂ PPh₃ K₂CO₃ DMF 95
8 Pd(OAc)₂ PPh₃ CsOAc DMF 62

Data adapted from a study on a novel palladium/norbornadiene-catalyzed domino one-pot reaction. beilstein-journals.org The optimal conditions are highlighted in bold.

Examination of Electrocyclic Ring Closure and Subsequent Elimination Mechanisms

Electrocyclic reactions are a class of pericyclic reactions that involve the intramolecular formation of a sigma bond between the termini of a conjugated π-system. libretexts.orgmasterorganicchemistry.com This type of reaction is a key step in several synthetic routes to phenanthrene and dihydrophenanthrene derivatives. espublisher.comresearchgate.netrsc.org

Specifically, a 6π-electron electrocyclization is often proposed. espublisher.comresearchgate.netrsc.org In this step, a conjugated triene system undergoes a ring closure to form a cyclohexadiene ring, which constitutes the central ring of the dihydrophenanthrene core. espublisher.comresearchgate.net According to the Woodward-Hoffmann rules, a thermal 6π electrocyclization proceeds in a disrotatory fashion, where the termini of the π-system rotate in opposite directions (one clockwise, one counterclockwise) as the new sigma bond is formed. masterorganicchemistry.comyoutube.com

Following the ring closure, a subsequent elimination step is often required to yield the final stable product. For example, in a palladium-catalyzed route, the cyclic complex formed after the disrotatory 6π electrocyclic reaction can undergo the elimination of a small, stable molecule like formaldehyde (B43269) to afford the 9,10-dihydrophenanthrene product. espublisher.comresearchgate.net

Analysis of Stereochemical Control and Diastereoselectivity in Cyclization Reactions

The formation of cyclic structures like dihydrophenanthrene inherently raises questions of stereochemistry. Controlling the spatial arrangement of atoms is a fundamental challenge and goal in organic synthesis. While many synthetic routes to the basic dihydrophenanthrene skeleton result in an achiral, planar aromatic system, the transformation or further functionalization of this core can create stereocenters where control is essential. nih.gov

For example, the enzymatic oxidation of 9,10-dihydrophenanthrene by naphthalene (B1677914) dioxygenase is a highly regio- and stereospecific process. nih.gov This biotransformation yields (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with an enantiomeric excess greater than 95%. nih.gov This demonstrates that the dihydrophenanthrene scaffold can be acted upon with a high degree of stereochemical control.

In synthetic cyclization reactions, such as the Diels-Alder reaction to form perhydrophenanthrene derivatives, the stereochemistry of the product is directly linked to the configuration of the starting materials and the mechanism of the cyclization. gla.ac.uk For instance, the reaction between di-Δ-1:1'-cyclohexene and maleic anhydride (B1165640) leads to a product with a specific cis-anti-trans configuration. gla.ac.uk Such principles of stereochemical control are fundamental to designing syntheses of complex, stereochemically rich molecules based on the dihydrophenanthrene framework.

Mechanistic Insights into C-H Bond Activation and Functionalization Processes

Carbon-hydrogen (C–H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. acs.orgacs.org This approach has been applied to the synthesis of phenanthrene derivatives, often involving a transition metal catalyst like palladium or iridium. beilstein-journals.orgacs.orgacs.org

Mechanistically, these reactions can involve the oxidative addition of a C-H bond to the metal center. acs.org For instance, in a domino reaction to form phenanthrenes, an ortho-C–H activation step is a key part of the transformation. beilstein-journals.org Similarly, palladium-catalyzed C-H annulation reactions have been developed to construct phenanthrene-fused heteroarenes from readily available starting materials. acs.org

Detailed studies using iridium complexes have provided insights into the energetics of C-H activation on phenanthrene. The rate-determining step in a double C-H activation was calculated to be the addition of a sterically hindered C-H bond to the Ir(I) metal center. acs.org The subsequent C-H addition to the resulting Ir(III) intermediate was found to be very facile, with a low activation barrier. acs.org These findings highlight the nuanced energetic landscape of C-H activation processes on polycyclic aromatic systems.

Understanding Thermal Rearrangements and Isomerization Pathways (e.g., H-shift)

Thermal rearrangements of aromatic hydrocarbons are unimolecular reactions that occur at high temperatures, leading to either skeletal isomerization or atomic scrambling (automerization). wikipedia.org Dihydrophenanthrene derivatives can undergo such thermal reactions. rsc.org

One well-studied process is the thermal ring-opening of 4a,4b-dihydrophenanthrenes. This reaction is a reversible electrocyclic ring-fission that reforms the corresponding cis-stilbene (B147466) derivative. rsc.org The kinetics of this first-order thermal reaction have been determined, providing insight into the energy requirements of the process. rsc.org

Isomerization can also occur through hydrogen shifts. The general mechanism for the thermal automerization of aromatic compounds like naphthalene is proposed to involve a carbene intermediate, followed by consecutive 1,2-hydrogen and 1,2-carbon shifts. wikipedia.org While not a net skeletal reorganization, these H-shifts result in the scrambling of atomic positions within the molecule. Such pathways could potentially be relevant to the high-temperature behavior of substituted dihydrophenanthrenes, leading to isomerization of the substituent pattern on the aromatic core.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 9,10 Dihydrophenanthren 2 Yl Butanoic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid, providing definitive information about the molecular skeleton and the spatial arrangement of atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is employed for a complete and unambiguous assignment of all proton and carbon signals. acs.org

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For the 9,10-dihydrophenanthrene (B48381) core, the aliphatic protons at C9 and C10 typically appear as a four-proton multiplet around δ 2.87 ppm. chemicalbook.com The aromatic region displays a complex set of signals corresponding to the seven protons on the fused ring system. The butanoic acid side chain exhibits characteristic signals for its methylene (B1212753) groups, including a triplet for the protons adjacent to the carboxylic acid group and multiplets for the other methylene protons. The integration of these signals confirms the number of protons in each distinct environment. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H 7.20 - 7.80 m - 7H
H9, H10 ~2.87 m - 4H
α-CH₂ (to ring) ~2.65 t 7.5 2H
β-CH₂ ~1.95 p 7.5 2H
γ-CH₂ (to COOH) ~2.35 t 7.5 2H
COOH ~12.0 br s - 1H

Note: Predicted values are based on analysis of the 9,10-dihydrophenanthrene core and butanoic acid side chain. chemicalbook.comdocbrown.info

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical nature (aliphatic, aromatic, carbonyl). The spectrum of this compound is expected to show 18 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 179 ppm. docbrown.info The aromatic region contains signals for the 12 carbons of the phenanthrene (B1679779) core, while the aliphatic region shows signals for the two methylene carbons of the dihydrophenanthrene bridge and the three methylene carbons of the butanoic acid chain. espublisher.com

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
COOH ~179.0
Aromatic Quaternary-C 130.0 - 140.0
Aromatic CH 124.0 - 129.0
C9, C10 ~29.0
α-CH₂ (to ring) ~35.0
β-CH₂ ~26.5
γ-CH₂ (to COOH) ~33.5

Note: Predicted values are based on analysis of the 9,10-dihydrophenanthrene core and butanoic acid side chain. docbrown.infoespublisher.com

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene groups of the butanoic acid side chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂) and between neighboring aromatic protons on the phenanthrene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique allows for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is arguably the most powerful tool for connecting different fragments of the molecule. Key HMBC correlations would include the coupling from the α-methylene protons of the side chain to the C2 carbon of the phenanthrene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. princeton.edu For instance, NOESY can show correlations between the α-methylene protons of the side chain and the H1 or H3 protons on the aromatic ring, confirming their spatial proximity.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectra provide a unique "fingerprint" for the compound. For dihydrophenanthrene derivatives, key spectral features include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. nih.govresearchgate.net

The carboxylic acid group provides some of the most distinctive signals in the vibrational spectrum.

O-H Stretch : A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure between two carboxylic acid molecules.

C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl stretch appears in the region of 1725-1700 cm⁻¹. The exact position is influenced by the hydrogen bonding; in its dimeric form, the C=O stretching frequency is lowered compared to the free monomer.

C-O Stretch and O-H Bend : Vibrations associated with the C-O single bond and the O-H bend also appear in the fingerprint region of the spectrum, typically between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), the exact molecular formula (C₁₈H₁₈O₂) can be unequivocally confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the bond between the α- and β-carbons of the butanoic acid chain.

Loss of a water molecule (H₂O) from the carboxylic acid group.

Loss of a carboxyl group (•COOH).

Benzylic cleavage at the bond connecting the butanoic acid side chain to the dihydrophenanthrene ring system.

These fragmentation patterns provide corroborating evidence for the proposed structure, complementing the data obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction (XRD) stands as the most powerful analytical technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. soton.ac.ukmalvernpanalytical.com This method provides precise coordinates of each atom in a crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's conformation. For complex scaffolds such as that of this compound and its analogues, XRD is indispensable for elucidating the exact spatial arrangement of the fused ring system and its substituents. The data obtained from crystallographic studies are fundamental to understanding structure-activity relationships, molecular strain, and the influence of intermolecular interactions in the crystalline state. nih.gov

Determination of Absolute Stereochemistry and Atropisomerism in Dihydrophenanthrenes

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research, as enantiomers can exhibit significantly different biological activities. soton.ac.uknih.gov X-ray crystallography is a primary method for assigning absolute stereochemistry, particularly for molecules that can be obtained as high-quality single crystals. usm.edu The most common technique involves the analysis of anomalous dispersion, where heavy atoms in the structure scatter X-rays with a phase shift. This effect breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which allows for the definitive assignment of the absolute configuration. soton.ac.uk

In the context of dihydrophenanthrene derivatives, chirality can arise from stereogenic centers or from axial chirality, a phenomenon known as atropisomerism. nih.gov Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, isolable rotational isomers (atropisomers). nih.govacademie-sciences.fr For substituted dihydrophenanthrenes, significant steric hindrance between substituents on the aromatic rings can restrict rotation, creating a chiral axis and giving rise to atropisomers. bris.ac.uk X-ray crystallography can directly visualize these conformers, providing unequivocal proof of atropisomerism and determining the absolute configuration of the chiral axis in an enantiomerically pure sample. academie-sciences.fr While challenges exist for compounds containing only light atoms (C, H, O, N) due to their weak anomalous scattering, advancements in crystallographic techniques and data analysis can often overcome these limitations. soton.ac.uk

Analysis of Strained Molecular Geometries and Elongated Bond Lengths

X-ray crystallography is uniquely suited for the precise measurement of molecular geometries, enabling the identification of strained systems and unusual structural features such as elongated bond lengths. The 9,10-dihydrophenanthrene framework is subject to considerable steric strain, particularly when bulky substituents are introduced at the C9 and C10 positions. This strain can lead to significant deviations from standard bond lengths and angles.

A notable feature observed in several 9,9,10,10-tetraaryl-9,10-dihydrophenanthrene derivatives is the remarkable elongation of the central C9–C10 single bond. nih.govresearchgate.net A typical C(sp³)–C(sp³) bond length is approximately 1.54 Å. However, crystallographic studies on substituted dihydrophenanthrenes have revealed C9–C10 bond lengths far exceeding this value, indicating severe steric repulsion between the substituents.

One study investigated the impact of electron-donating and electron-accepting groups at the 9- and 10-positions on the C9–C10 bond length. nih.gov It was found that steric interaction, rather than electronic "push-pull" effects, was the primary cause of bond elongation. For instance, a hexaarylethane-type derivative with four electron-donating groups exhibited a C9–C10 bond length of 1.646(4) Å. nih.gov Further research has demonstrated even more extreme cases; by attaching bulky substituents at the bay region (C4/C5 positions), the steric strain can be transferred to the C9–C10 bond, expanding it to lengths of 1.652(6) Å. researchgate.net In a particularly strained di(spiroacridan) derivative, the C9-C10 bond was stretched to 1.6665(17) Å, and in a tetrahydro derivative, it reached an unprecedented 1.705(4) Å. researchgate.net

These findings highlight the power of X-ray crystallography to quantify the subtle and extreme effects of steric strain on molecular architecture. The data below, derived from crystallographic analyses, illustrates the influence of substituents on the C9–C10 bond length in various dihydrophenanthrene analogues. nih.gov

Table of Compounds Mentioned

Synthetic Applications and Chemical Transformations of 4 9,10 Dihydrophenanthren 2 Yl Butanoic Acid and Dihydrophenanthrene Scaffolds

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 9,10-dihydrophenanthrene (B48381) skeleton is a highly adaptable intermediate in organic synthesis, providing a robust platform for the creation of complex molecular architectures. Its utility stems from the fused ring system which can be strategically functionalized or used as a precursor for larger polycyclic aromatic hydrocarbons (PAHs). espublisher.com Synthetic methodologies that produce the dihydrophenanthrene core are often key steps in the assembly of a wide variety of natural and synthetic products with potential for industrial and biomedical applications. espublisher.com

Researchers have developed various new reaction pathways to synthesize dihydrophenanthrene and its derivatives, underscoring their importance. espublisher.com For instance, palladium-catalyzed reactions have been effectively employed to construct the 9,10-dihydrophenanthrene ring system, which can then be subjected to further transformations. espublisher.com This strategic approach allows for the synthesis of homologous series of polynuclear aromatic hydrocarbons, starting from suitable precursors. espublisher.com The stability and reactivity of the dihydrophenanthrene core make it an essential building block for constructing elaborate molecules with tailored properties.

Derivatization and Functionalization for Targeted Molecular Structures

The dihydrophenanthrene scaffold's true synthetic potential is realized through its derivatization and functionalization. The aromatic rings and the saturated carbons at the 9- and 10-positions offer multiple sites for chemical modification, enabling the synthesis of targeted molecular structures with specific properties. Palladium-catalyzed Heck reactions, for example, have been utilized to create not only the core 9,10-dihydrophenanthrene structure but also various mono- and di-alkylated derivatives. espublisher.com This control over substitution patterns is crucial for developing molecules with precise functions.

The ability to introduce a variety of substituents allows chemists to fine-tune the electronic and steric properties of the molecule. This is particularly important in medicinal chemistry, where structure-activity relationships (SAR) are explored by systematically modifying a core scaffold. The synthesis of multisubstituted 9,10-dihydrophenanthrenes is a focus of synthetic organic chemistry due to the diverse biological activities exhibited by this class of compounds. acs.org

Introduction of Diverse Functional Groups (e.g., alkoxy, nitrile) for Tailored Reactivity

The introduction of specific functional groups onto the dihydrophenanthrene framework is a key strategy for tailoring its reactivity and properties. Alkoxy groups and nitrile groups are particularly valuable due to their influence on a molecule's electronic profile and their ability to participate in or facilitate further chemical transformations.

Alkoxy Groups: The methoxy (B1213986) group is a common substituent in naturally occurring dihydrophenanthrenes. Synthetic methods have been developed to introduce alkoxy groups with high precision. One such method involves a gold(I)-catalyzed cyclization of biphenyl-embedded trienynes. When this reaction is performed in the presence of an alcohol, it acts as a nucleophile, leading to the formation of alkoxy-substituted dihydrophenanthrenes. This process demonstrates a straightforward route to functionalized phenanthrene-based polycycles.

Nitrile Groups: The nitrile group (–CN) is a versatile functional group that can be converted into amines, amides, or carboxylic acids. While direct cyanation of the dihydrophenanthrene ring is not widely documented, established methods for nitrile synthesis on aromatic systems could be applied. The Letts nitrile synthesis, for instance, converts aromatic carboxylic acids into nitriles using metal thiocyanates. wikipedia.org This historical method, along with modern advancements, offers potential pathways for introducing nitrile functionality to dihydrophenanthrene precursors bearing a carboxylic acid group.

Table 1: Selected Methods for Functional Group Introduction
Functional GroupSynthetic MethodCatalyst/ReagentKey Feature
Alkoxy (e.g., Methoxy)Gold-Catalyzed CyclizationGold(I) Catalyst, AlcoholDirect incorporation of various alkoxy groups during ring formation.
AlkylPalladium-Catalyzed Heck ReactionPd(OAc)₂, PPh₃, Cs₂CO₃Allows for the introduction of one or two alkyl groups on the newly formed aromatic ring. espublisher.com
Nitrile (Potential)Letts Nitrile SynthesisMetal ThiocyanateConverts an existing carboxylic acid group on the aromatic scaffold to a nitrile. wikipedia.org

Construction of Fused Polycyclic and Heterocycle-Fused Systems from Dihydrophenanthrene Precursors

The dihydrophenanthrene scaffold is an excellent starting point for the construction of larger, more complex fused ring systems. These systems are of interest in materials science for their electronic properties and in medicinal chemistry for their unique shapes and biological activities. Transition metal-catalyzed reactions are instrumental in these transformations.

For example, palladium-catalyzed C-H activation and relay Diels-Alder reactions have been used to construct complex 9,10-dihydrophenanthrene systems. Furthermore, oxidative biaryl coupling processes can be employed to build upon the phenanthrene (B1679779) core to create fused heterocyclic systems. Research has demonstrated the construction of naphthothiophene and pyrroloisoquinoline tricycles from appropriate stilbene-type precursors, showcasing a powerful method for fusing heterocycles onto the phenanthroid skeleton. Such strategies expand the structural diversity accessible from dihydrophenanthrene intermediates, leading to novel compounds with potentially valuable properties.

Development of Chiral Scaffolds for Asymmetric Catalysis or Chiral Auxiliary Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceuticals. buchler-gmbh.com Developing chiral scaffolds that can control the stereochemical outcome of a reaction is therefore a significant goal. The 9,10-dihydrophenanthrene framework can be rendered chiral, making it an attractive target for applications in asymmetric synthesis, either as a component of a chiral catalyst or as a chiral auxiliary. wikipedia.orgnih.gov

Recent advancements have focused on the enantioselective synthesis of the dihydrophenanthrene core itself. One highly efficient method is a Palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. This reaction produces 10-vinyl or 10-isopropenyl substituted chiral 9,10-dihydrophenanthrene derivatives in high yield and with excellent enantiomeric excess (up to 94% ee). acs.orgnih.govacs.org

Another innovative approach involves a Pd-catalyzed enantioselective cascade reaction. This one-step method uses a bidentate chiral ligand to achieve a β,γ-diarylation of free carboxylic acids, leading to the formation of complex chiral 9,10-dihydrophenanthrene scaffolds with high enantioselectivity. nih.govnih.govresearchgate.net This process is notable for creating four C-C bonds and two chiral centers in a single pot. nih.gov The development of such methods provides efficient access to chiral dihydrophenanthrene building blocks, which are valuable for the synthesis of complex chiral molecules and for potential use in developing new asymmetric catalysts or auxiliaries. nih.gov

Table 2: Enantioselective Syntheses of Chiral Dihydrophenanthrene Scaffolds
Reaction TypeCatalyst SystemKey FeaturesReported Enantioselectivity
Asymmetric Intramolecular Friedel-Crafts Allylic AlkylationPalladium Catalyst with Chiral LigandForms 10-vinyl or 10-isopropenyl substituted chiral products. nih.govacs.orgUp to 94% ee nih.govacs.org
Enantioselective Cascade β,γ-DiarylationPalladium Catalyst with Chiral MPAThio LigandOne-step synthesis forming two chiral centers and four C-C bonds. nih.govnih.govHigh enantioselectivity nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(9,10-Dihydrophenanthren-2-yl)butanoic acid, and how can purity be ensured?

  • Methodological Answer : A common approach involves coupling 9,10-dihydrophenanthren-2-yl derivatives with butanoic acid precursors via acid-catalyzed esterification, followed by hydrolysis. For purity, use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30) to isolate the compound. Crystallization from ethanol/water mixtures can further enhance purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm the dihydrophenanthrene moiety and butanoic acid chain connectivity. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the carboxylic acid proton resonates at δ 12.1–12.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 323.1542 for C₂₀H₁₈O₂).
  • X-ray Crystallography : Resolve stereochemical ambiguities; dihydrophenanthrene’s planar structure and substituent positions can be confirmed .

Q. How does the dihydrophenanthrene moiety influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm). The electron-rich dihydrophenanthrene ring enhances stability in acidic conditions but may undergo oxidation in alkaline media, requiring inert storage (N₂ atmosphere, −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Structural Validation : Re-analyze disputed batches using X-ray crystallography to confirm absence of polymorphic variations .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Meta-Analysis : Compare data across studies while accounting for substituent electronic effects (e.g., halogenated analogs show enhanced binding due to electron-withdrawing groups) .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Derivative Synthesis : Modify the dihydrophenanthrene ring (e.g., halogenation at C3/C4) or butanoic acid chain length. Use Suzuki-Miyaura coupling for regioselective functionalization .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins like COX-2 or PPARγ. Validate with SPR (surface plasmon resonance) assays .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug Strategy : Synthesize methyl ester derivatives (e.g., this compound methyl ester) for improved membrane permeability, followed by esterase-mediated hydrolysis in vivo .

Q. What mechanistic insights explain its interaction with inflammatory pathways?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test IC₅₀ values against COX-1/COX-2 using fluorometric kits. The dihydrophenanthrene moiety may sterically block the arachidonic acid binding site, reducing prostaglandin synthesis .
  • Gene Expression Profiling : Perform RNA-seq on treated macrophages to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Data Analysis & Technical Challenges

Q. How to interpret conflicting NMR spectra due to rotational isomers?

  • Methodological Answer :

  • Variable Temperature NMR : Analyze spectra at 25°C and −40°C. Restricted rotation in the butanoic acid chain may split peaks at lower temperatures, confirming isomer presence .
  • DFT Calculations : Use Gaussian09 to model rotational barriers and predict isomer populations .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation.
  • Stabilizer Additives : Include 0.1% w/v ascorbic acid to scavenge free radicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.